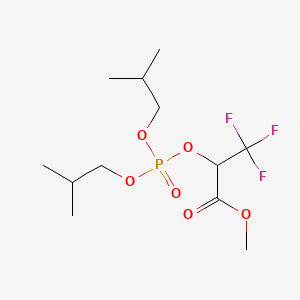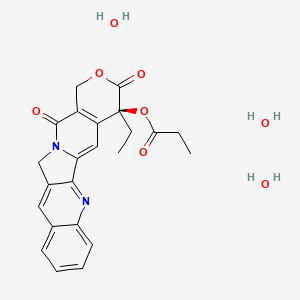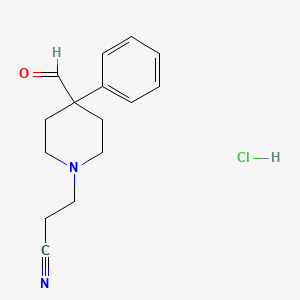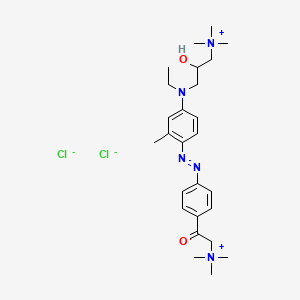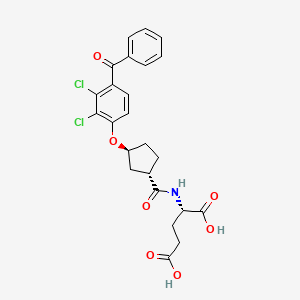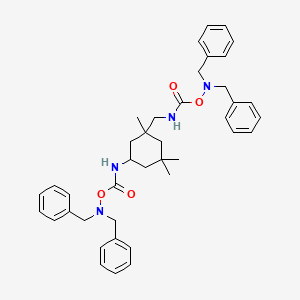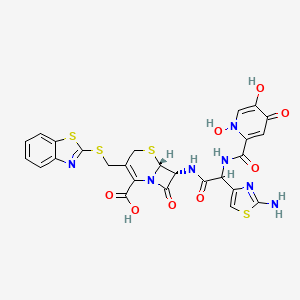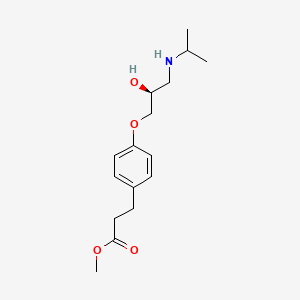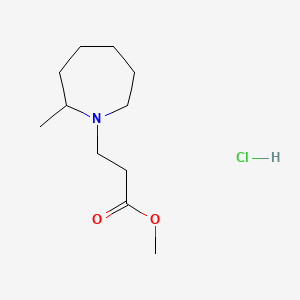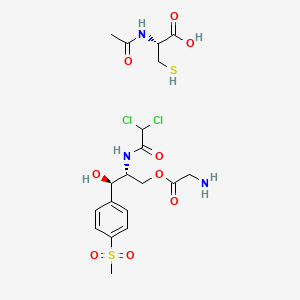
Thiamphenicol glycinate acetylcysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiamphenicol glycinate acetylcysteine is a compound that combines the antibacterial properties of thiamphenicol with the mucolytic and antioxidant properties of N-acetylcysteine. It is primarily used in the treatment of respiratory tract infections, where it helps to reduce the viscosity of mucus and combat bacterial infections .
准备方法
Synthetic Routes and Reaction Conditions
Thiamphenicol glycinate acetylcysteine is synthesized by reacting thiamphenicol glycinate hydrochloride with acetylcysteine in an organic solvent, such as dimethylformamide. The reaction involves the use of dicyclohexylamine to precipitate dicyclohexylammonium hydrochloride, which is then filtered out. The resulting this compound is precipitated using chloroform or ethyl ether .
Industrial Production Methods
In industrial production, this compound is prepared by reacting thiamphenicol glycinate with acetylcysteine in methyl alcohol. The solution is then dried to obtain the final product. This method ensures a higher yield and stability of the compound .
化学反应分析
Types of Reactions
Thiamphenicol glycinate acetylcysteine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to release thiamphenicol and N-acetylcysteine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in N-acetylcysteine.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Thiamphenicol and N-acetylcysteine.
Oxidation: Oxidized forms of N-acetylcysteine.
Reduction: Reduced forms of thiamphenicol and N-acetylcysteine.
科学研究应用
Thiamphenicol glycinate acetylcysteine has a wide range of scientific research applications:
作用机制
Thiamphenicol glycinate acetylcysteine exerts its effects through the following mechanisms:
Antibacterial Activity: Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation.
Mucolytic Activity: N-acetylcysteine breaks disulfide bonds in mucus glycoproteins, reducing mucus viscosity and facilitating its clearance.
Antioxidant Activity: N-acetylcysteine scavenges free radicals and replenishes intracellular glutathione levels, protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
Chloramphenicol: A broad-spectrum antibiotic similar to thiamphenicol but with a higher risk of bone marrow toxicity.
Thiamphenicol Glycinate Hydrochloride: A derivative of thiamphenicol used in similar therapeutic applications.
Uniqueness
Thiamphenicol glycinate acetylcysteine is unique due to its combined antibacterial, mucolytic, and antioxidant properties. This makes it particularly effective in treating respiratory tract infections with viscous secretions, offering a dual therapeutic approach .
属性
CAS 编号 |
20192-91-0 |
|---|---|
分子式 |
C19H27Cl2N3O9S2 |
分子量 |
576.5 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate |
InChI |
InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1 |
InChI 键 |
PEGBMQRZXOKYCO-XGBIXHFLSA-N |
手性 SMILES |
CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O |
规范 SMILES |
CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


